(E)-beta-Bromo-2,4,6-trimethylstyrene
Description
Properties
IUPAC Name |
2-[(E)-2-bromoethenyl]-1,3,5-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-6-9(2)11(4-5-12)10(3)7-8/h4-7H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGCWWZAJNJNJY-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=CBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C/Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849728-09-2 | |
| Record name | 2-[(E)-2-bromoethenyl]-1,3,5-trimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-beta-Bromo-2,4,6-trimethylstyrene typically involves the bromination of 2,4,6-trimethylstyrene. This can be achieved through the addition of bromine (Br2) to the double bond of 2,4,6-trimethylstyrene under controlled conditions to ensure the formation of the (E)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or other brominating agents in the presence of catalysts to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: (E)-beta-Bromo-2,4,6-trimethylstyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like NaOH or NH3 in polar solvents.
Addition: Electrophiles like HBr or nucleophiles like Grignard reagents.
Oxidation: Oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride).
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of dibromo derivatives or other addition products.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Scientific Research Applications
(E)-beta-Bromo-2,4,6-trimethylstyrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-beta-Bromo-2,4,6-trimethylstyrene involves its interaction with various molecular targets. The bromine atom and the styrene moiety can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and biological activity. The pathways involved may include the formation of reactive intermediates that interact with cellular components, leading to specific biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features of Halogenated Styrenes
| Compound | Substituents | Molecular Formula | Key Structural Notes |
|---|---|---|---|
| (E)-beta-Bromo-2,4,6-trimethylstyrene | β-Br, 2,4,6-trimethyl | C₁₁H₁₃Br | High steric hindrance; strong inductive effect from Br |
| 3-Bromo-beta,beta-difluorostyrene | β,β-F₂, 3-Br | C₈H₅BrF₂ | Fluorine’s electron-withdrawing effect dominates |
| Pestalafuranone F (3) | Oxymethine → methylene (alkylated) | C₁₁H₁₄O₂ | Loss of oxygen leads to reduced polarity |
| Prodelphinidins (e.g., 8a/9a) | Polyhydroxy flavan-3-ol derivatives | C₃₀H₂₆O₁₂ | Oxygen-rich aromatic systems with complex H-bonding |
Key Observations :
- This compound exhibits greater steric hindrance compared to 3-Bromo-beta,beta-difluorostyrene , where fluorine’s smaller atomic radius reduces steric effects. However, fluorine’s electronegativity induces stronger electron withdrawal than bromine .
- The alkylation of oxymethine to methylene in Pestalafuranone F reduces polarity, contrasting with the bromine-induced polarization in the target compound .
Spectroscopic Comparisons
Table 2: NMR Chemical Shifts (δ, ppm)
| Compound | ¹H-NMR (Key Protons) | ¹³C-NMR (Key Carbons) |
|---|---|---|
| This compound | H-β (δ ~5.8–6.2), CH₃ (δ ~2.2–2.4) | C-Br (δ ~120–125), C-CH₃ (δ ~20–25) |
| Pestalafuranone F (3) | H-11 (δ 2.28), CH₃ (δ 1.2–1.5) | C-11 (δ 26.6), O-bearing C (δ 68.0 → absent) |
| Prodelphinidins (8a/9a) | Aromatic H (δ 6.8–7.2), OH (δ 5.0–5.5) | Aromatic C (δ 100–160), C-O (δ 60–80) |
Key Observations :
- The β-bromine in This compound deshields adjacent protons (H-β), causing upfield shifts compared to fluorine-substituted analogs .
- In Pestalafuranone F, the loss of oxygen (oxymethine → methylene) shifts H-11 downfield by Δ −2.25 ppm and C-11 upfield by Δ −41.4 ppm, highlighting oxygen’s role in electron delocalization .
Reactivity and Stability
- Electrophilic Substitution : The trimethyl groups in This compound hinder electrophilic attack on the aromatic ring, whereas prodelphinidins undergo rapid oxidation due to their polyhydroxy structure .
- Thermal Stability: Bromine’s inductive effect stabilizes the vinyl group against thermal degradation, contrasting with oxygenated analogs like Pestalafuranone F, which decompose at lower temperatures due to labile oxygen bonds .
Q & A
Q. What are the optimal synthetic routes for (E)-beta-Bromo-2,4,6-trimethylstyrene, and how can stereochemical purity be ensured?
Methodological Answer: The synthesis typically involves halogenation of 2,4,6-trimethylstyrene using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. To achieve stereochemical purity (E-configuration), reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and catalysts (e.g., radical initiators like AIBN) must be optimized. Post-synthesis, nuclear magnetic resonance (NMR) analysis (e.g., coupling constants in H-NMR) and X-ray crystallography are critical for confirming stereochemistry .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- H/C-NMR : To identify aromatic proton environments and bromine-induced deshielding effects.
- High-resolution mass spectrometry (HRMS) : For precise molecular weight confirmation.
- HPLC with chiral columns : To assess stereochemical purity.
- UV-Vis spectroscopy : To study conjugation effects from the bromine substituent.
Cross-validation with computational methods (e.g., DFT calculations) enhances structural assignments .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki or Heck reactions)?
Methodological Answer: The bromine atom acts as a directing group, facilitating regioselective coupling. Experimental design should include:
- Catalyst screening : Palladium complexes (e.g., Pd(PPh)) vs. nickel catalysts for varying electronic environments.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Kinetic studies : Monitor intermediate formation via in-situ IR or NMR to identify rate-limiting steps. Contradictions in yield data (e.g., steric hindrance from trimethyl groups) require comparative analysis with non-methylated analogs .
Q. How can researchers resolve contradictions in reported reaction kinetics or stereochemical outcomes for this compound?
Methodological Answer: Contradictions often arise from differences in experimental conditions (e.g., trace moisture, oxygen sensitivity). To address this:
- Reproducibility protocols : Standardize inert atmosphere techniques (glovebox, Schlenk line).
- Advanced analytics : Use 2D NMR (e.g., NOESY) to distinguish steric vs. electronic effects.
- Meta-analysis : Compare datasets across studies, identifying outliers through statistical tools like Grubbs’ test. Contradictory results should be contextualized within reaction mechanism frameworks (e.g., radical vs. ionic pathways) .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict bromine lability.
- Molecular Dynamics (MD) simulations : Model steric interactions between trimethyl groups and incoming nucleophiles.
- Transition state analysis : Identify energy barriers for stereochemical inversion. Validate models with experimental kinetic data .
Q. How can this compound be applied in designing novel polymer precursors or bioactive molecules?
Methodological Answer:
- Polymer chemistry : Use as a monomer in controlled radical polymerization (ATRP or RAFT) to incorporate bromine as a reactive handle for post-polymerization modifications.
- Drug discovery : Screen for bioactivity via structure-activity relationship (SAR) studies, focusing on bromine’s electronegativity and steric bulk. In vitro assays (e.g., enzyme inhibition) paired with molecular docking can prioritize targets .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
